molecular formula C16H26N2O6 B5096238 N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B5096238
M. Wt: 342.39 g/mol
InChI Key: FPZRHNJSOUYMGY-UHFFFAOYSA-N
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Description

N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that consists of an ethylphenoxy group, ethoxy groups, and an ethane-1,2-diamine moiety, combined with oxalic acid

Properties

IUPAC Name

N'-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2.C2H2O4/c1-2-13-5-3-4-6-14(13)18-12-11-17-10-9-16-8-7-15;3-1(4)2(5)6/h3-6,16H,2,7-12,15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZRHNJSOUYMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCOCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves the following steps:

    Preparation of 2-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(2-ethylphenoxy)ethanol: This involves the reaction of 2-ethylphenol with ethylene oxide under basic conditions.

    Synthesis of 2-[2-(2-ethylphenoxy)ethoxy]ethanol: This step requires the reaction of 2-(2-ethylphenoxy)ethanol with ethylene oxide again.

    Formation of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: This involves the reaction of 2-[2-(2-ethylphenoxy)ethoxy]ethanol with ethane-1,2-diamine under controlled conditions.

    Combination with oxalic acid: The final step involves the reaction of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The ethylphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted ethoxy derivatives.

Scientific Research Applications

N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylphenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the ethane-1,2-diamine moiety can form hydrogen bonds with active sites. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-[2-(2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
  • N’-[2-[2-(2-propylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
  • N’-[2-[2-(2-butylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid

Uniqueness

N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is unique due to the presence of the ethylphenoxy group, which can influence its binding affinity and specificity for certain molecular targets. This can result in distinct biological activities and potential therapeutic applications compared to similar compounds with different alkyl groups.

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